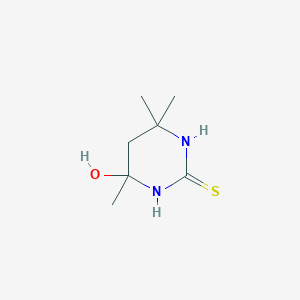
8-Fluoro-4-hydrazinoquinoline
説明
8-Fluoro-4-hydrazinoquinoline is a chemical compound with the molecular formula C9H8FN3 . It has a molecular weight of 177.178 Da .
Molecular Structure Analysis
The empirical formula of 8-Fluoro-4-hydrazinoquinoline is C9H8FN3 . The SMILES string representation of its structure is FC1=C(N=CC=C2NN)C2=CC=C1 .
Physical And Chemical Properties Analysis
8-Fluoro-4-hydrazinoquinoline is a solid . Its molecular weight is 213.64 . The InChI key for this compound is XTYJQGIDNCYIRT-UHFFFAOYSA-N .
科学的研究の応用
Fluorescence-Based Sensor Arrays
8-Hydroxyquinoline-based ligands with extended conjugated fluorophores, including derivatives of 8-Fluoro-4-hydrazinoquinoline, have been designed for use in fluorescence-based sensor arrays. These ligands provide turn-on and ratiometric signal output optimized for distinguishing between cationic analytes. The changes in the blue and green channels of the RGB signal are used to differentiate between these analytes, showcasing the compound's role in analytical chemistry for sensing applications (Palacios et al., 2007).
Photophysical Properties and Metal Chelation
8-Hydroxyquinoline and its derivatives are known for their ability to form complexes with metal ions, which can significantly alter their fluorescence properties. This property is exploited in the detection, separation, and quantitative analysis of metal ions. For example, when chelated with aluminum, the coordinated complex exhibits strong visible emission, applicable in the fabrication of organic light-emitting diodes. The study of these photophysical properties in various media helps understand the ultrafast excited-state proton transfer mechanisms, contributing to the field of photophysics and photochemistry (Park et al., 2016).
Corrosion Monitoring
The application of 8-Hydroxyquinoline in epoxy coatings for corrosion monitoring of metals such as St-37 has been explored. The compound acts as a ferric ion-sensitive indicator, showing a fluorescence turn-on mechanism upon chelate formation with Fe2+/Fe3+ ions produced during the anodic reaction. This property allows for the in situ detection of corrosion at early stages, offering a novel approach to corrosion monitoring and prevention in industrial applications (Roshan et al., 2018).
Antibacterial Properties
Research into the antibacterial properties of 8-Fluoroquinoline derivatives, such as those incorporating 8-chloroquinolone, has revealed potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies of these derivatives have contributed to the development of new antibacterial agents, highlighting the medicinal chemistry applications of 8-Fluoro-4-hydrazinoquinoline derivatives (Kuramoto et al., 2003).
特性
IUPAC Name |
(8-fluoroquinolin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7/h1-5H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBSSNXGCCGRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70534685 | |
| Record name | 8-Fluoro-4-hydrazinylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70534685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-4-hydrazinoquinoline | |
CAS RN |
49611-99-6 | |
| Record name | 8-Fluoro-4-hydrazinylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70534685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Thieno[3,2-b]pyridin-5-amine](/img/structure/B1626478.png)

![Trimethyl({[(trimethylsilyl)oxy]sulfonyl}peroxy)silane](/img/structure/B1626481.png)

![3-[(Prop-2-en-1-yloxy)methoxy]prop-1-ene](/img/structure/B1626484.png)


